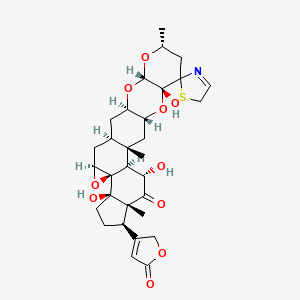
Labriformin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Labriformin is a nitrogen-containing cardenolide, a type of steroid glycoside. It is predominantly found in the latices of certain plants, particularly in the milkweed family (Asclepiadaceae). This compound is known for its potent inhibitory effects on Na+/K±ATPase, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of labriformin involves several steps, starting from basic organic compounds. The key steps include the formation of the steroid nucleus, introduction of the butenolide ring, and incorporation of the nitrogen-containing functional group. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound typically involves extraction from plant sources, followed by purification using chromatographic techniques. High-performance liquid chromatography (HPLC) is commonly used to isolate this compound from other cardenolides present in the plant extracts .
化学反応の分析
Types of Reactions: Labriformin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form a thiazolidinone ring.
Reduction: Reduction reactions can modify the butenolide ring.
Substitution: Substitution reactions can occur at the nitrogen-containing functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products:
Oxidized this compound: Formation of a thiazolidinone ring.
Reduced this compound: Modified butenolide ring.
Substituted this compound: Various alkylated derivatives.
科学的研究の応用
Labriformin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the synthesis and reactivity of cardenolides.
Biology: Investigated for its role in plant defense mechanisms against herbivores.
Medicine: Potential therapeutic applications due to its inhibitory effects on Na+/K±ATPase, which is a target for cardiac glycosides.
Industry: Used in the development of bioinsecticides and other agrochemical products .
作用機序
Labriformin exerts its effects primarily by inhibiting the Na+/K±ATPase enzyme. This inhibition disrupts the electrochemical gradients of sodium and potassium ions, leading to altered cellular functions. The molecular targets include the alpha subunit of the Na+/K±ATPase enzyme, and the pathways involved are related to ion transport and cellular homeostasis .
類似化合物との比較
Ouabain: Another cardenolide with similar inhibitory effects on Na+/K±ATPase.
Calotropin: A cardenolide found in milkweed with potent biological activity.
Voruscharin: Another toxic cardenolide with strong enzyme inhibition properties
Uniqueness of Labriformin: this compound is unique due to its nitrogen-containing functional group, which is not commonly found in other cardenolides. This structural feature contributes to its distinct reactivity and biological activity .
特性
分子式 |
C31H39NO10S |
|---|---|
分子量 |
617.7 g/mol |
IUPAC名 |
(1S,2S,3S,5R,6R,9R,10R,12S,14R,16R,18S,20R,23R,25R)-3,9,23-trihydroxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)spiro[11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacosane-22,2'-5H-1,3-thiazole]-4-one |
InChI |
InChI=1S/C31H39NO10S/c1-14-11-29(32-6-7-43-29)31(37)25(39-14)40-18-9-16-10-20-30(42-20)23(26(16,2)12-19(18)41-31)22(34)24(35)27(3)17(4-5-28(27,30)36)15-8-21(33)38-13-15/h6,8,14,16-20,22-23,25,34,36-37H,4-5,7,9-13H2,1-3H3/t14-,16-,17-,18-,19-,20+,22+,23-,25+,26+,27+,28-,29?,30+,31-/m1/s1 |
InChIキー |
BGKAKFOJZRBENJ-YWBLJHEQSA-N |
SMILES |
CC1CC2(C3(C(O1)OC4CC5CC6C7(O6)C(C5(CC4O3)C)C(C(=O)C8(C7(CCC8C9=CC(=O)OC9)O)C)O)O)N=CCS2 |
異性体SMILES |
C[C@@H]1CC2([C@]3([C@@H](O1)O[C@@H]4C[C@@H]5C[C@H]6[C@]7(O6)[C@@H]([C@]5(C[C@H]4O3)C)[C@@H](C(=O)[C@]8([C@@]7(CC[C@@H]8C9=CC(=O)OC9)O)C)O)O)N=CCS2 |
正規SMILES |
CC1CC2(C3(C(O1)OC4CC5CC6C7(O6)C(C5(CC4O3)C)C(C(=O)C8(C7(CCC8C9=CC(=O)OC9)O)C)O)O)N=CCS2 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


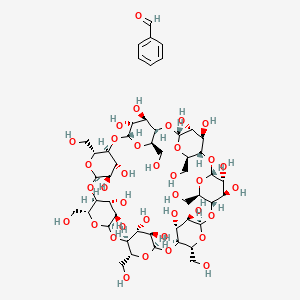
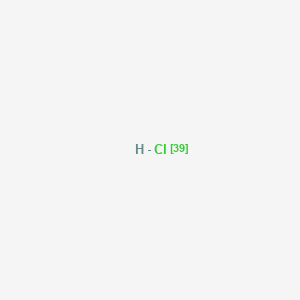
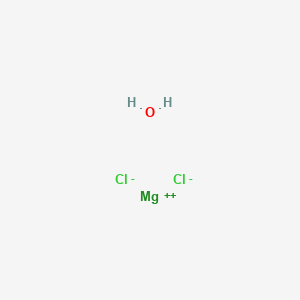
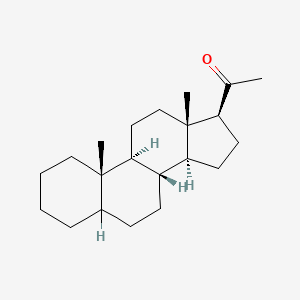
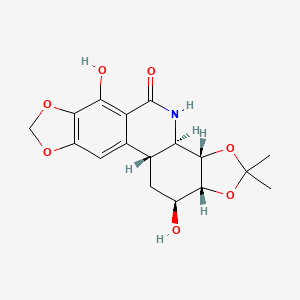
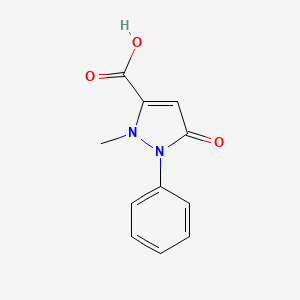
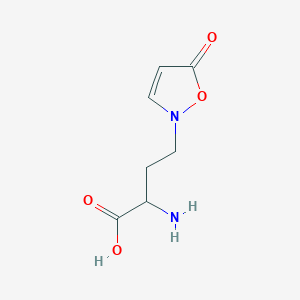
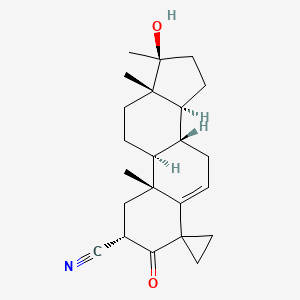
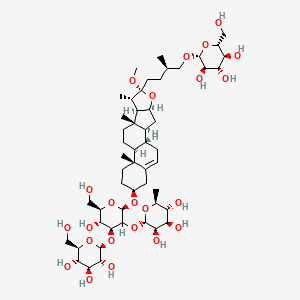
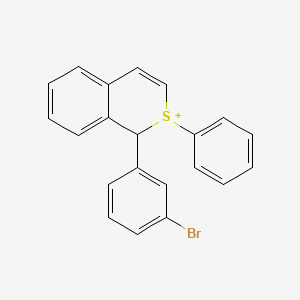
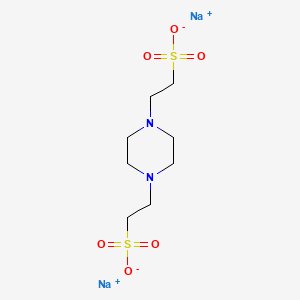
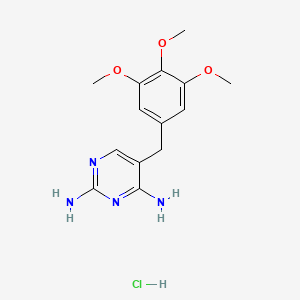
![2,8-Dimethyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane](/img/structure/B1211870.png)
![2-[4-(2,2-Difluorocyclopropyl)phenoxy]-2-methylpropanoic acid](/img/structure/B1211871.png)
